rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one
Description
Significance of Bicyclic Ring Systems in Advanced Organic Chemistry
Bicyclic ring systems are fundamental scaffolds in a vast array of biologically important molecules, including terpenes, steroids, and alkaloids. fiveable.me Their rigid frameworks provide unique three-dimensional structures that are crucial for their interaction with biological targets. The inherent ring strain and defined stereochemistry of these systems make them valuable building blocks in the synthesis of complex molecular architectures. The ability of bicyclic compounds to undergo a variety of chemical reactions makes them versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. numberanalytics.com
The stability and reactivity of bicyclic compounds are heavily influenced by the size and geometry of their fused rings. fiveable.me These structural features can dictate the stereochemical outcome of reactions, allowing for the synthesis of specific isomers. fiveable.me The presence of bridgehead atoms and the potential for enantiomeric forms add to the stereochemical complexity and utility of these molecules in asymmetric synthesis. fiveable.me
Historical Context and Evolution of Bicyclo[4.2.0]octane Frameworks
Research into bicyclo[4.2.0]octane derivatives dates back to the mid-20th century, with early studies focusing on the synthesis and characterization of these novel ring systems. acs.org The bicyclo[4.2.0]octane skeleton is a key structural feature in a variety of natural products, which has driven significant interest in its synthesis. nih.govresearchgate.net
Early synthetic efforts laid the groundwork for more advanced methodologies. The development of enantioselective synthesis methods for bicyclo[4.2.0]octane derivatives has been a major area of advancement, spurred by the need for enantiomerically pure compounds for biological evaluation. Modern synthetic strategies, such as [2+2] ketene (B1206846) cycloadditions, have enabled the rapid construction of the bicyclo[4.2.0]octane core, facilitating the synthesis of complex natural products like kingianins. acgpubs.org
Structural Peculiarities and Nomenclatural Aspects of rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one
The nomenclature of bicyclic compounds follows the IUPAC system. The parent name is determined by the total number of atoms in both rings. The prefix "bicyclo" is used, followed by brackets containing the number of atoms in the bridges connecting the two bridgehead carbons, listed in descending order. wikipedia.orgvedantu.comchadsprep.com For fused rings, one of the bridge numbers is zero. libretexts.org
This compound is a bicyclic ketone. Its IUPAC name indicates a bicyclic structure containing a total of eight carbon atoms ("octan"). The numbers in the brackets, [4.2.0], specify that the two bridgehead carbons are connected by bridges of four, two, and zero carbons. The "-2-one" suffix indicates a ketone functional group at the second carbon atom.
The stereochemical descriptor "rel-(1S,6R)" denotes the relative configuration of the stereocenters at positions 1 and 6. The "rel" prefix indicates that the compound is a racemic mixture of the (1S,6R) enantiomer and its (1R,6S) counterpart. Isomers that differ only in the spatial orientation of their atoms are known as stereoisomers, and their specific configuration must be designated in the IUPAC name. msu.edulibretexts.org
The structure consists of a six-membered ring fused to a four-membered ring. This fusion introduces ring strain, which influences the molecule's reactivity. The ketone group at the C2 position is a key reactive site.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1S,6R)-bicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
WSJNSKQKFMRZBN-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H]2CC[C@@H]2C(=O)C1 |
Canonical SMILES |
C1CC2CCC2C(=O)C1 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Bicyclo 4.2.0 Octan 2 One Core Structures
Reaction Kinetics and Thermodynamic Considerations in Bicyclo[4.2.0]octane Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility and pathways of chemical transformations. For bicyclo[4.2.0]octane systems, these investigations often focus on thermal rearrangements, ring-opening reactions, and oxidations.
Thermal reactions of bicyclo[4.2.0]oct-2-enes, for instance, reveal several competing pathways, including epimerization, fragmentation, and mdpi.comsmolecule.com-sigmatropic migrations. mdpi.comresearchgate.net The relative rates of these processes are highly dependent on the substitution pattern of the bicyclic core. mdpi.com For exo-8-substituted bicyclo[4.2.0]oct-2-enes, the general kinetic order of importance for these processes at 275 °C is epimerization > mdpi.comsmolecule.com-migration > fragmentation. mdpi.com
| Substituent | kep (s-1) | k13 (s-1) | kf (s-1) |
|---|---|---|---|
| Cyclopropyl | 1.5 x 10-5 | 8.2 x 10-6 | 2.9 x 10-6 |
In the context of oxidation reactions, density functional theory (DFT) studies on the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one with hydrogen peroxide have provided valuable thermodynamic and kinetic parameters. researchgate.net These computational studies help in understanding the regioselectivity of such transformations, indicating which product isomers are kinetically and thermodynamically favored. researchgate.net The Gibbs free energy profile for this reaction shows that the formation of certain lactone regioisomers is preferred due to lower activation barriers. researchgate.netresearchgate.net
The enthalpy of hydrogenation for various unsaturated bicyclo[4.2.0]octane derivatives provides thermodynamic data related to the stability of the bicyclic system. nist.gov For example, the hydrogenation of bicyclo[4.2.0]oct-1(6)-ene to bicyclo[4.2.0]octane has a reaction enthalpy of -123 ± 0.4 kJ/mol in the liquid phase. nist.gov
| Reaction | ΔrH° (kJ/mol) | Phase |
|---|---|---|
| Bicyclo[4.2.0]oct-1(6)-ene + H2 → Bicyclo[4.2.0]octane | -123.0 ± 0.4 | Liquid |
| Bicyclo[4.2.0]octa-2,4-diene + 2H2 → Bicyclo[4.2.0]octane | -216.0 ± 0.4 | Liquid |
| Bicyclo[4.2.0]octa-1,3,5-triene + 3H2 → Bicyclo[4.2.0]octane | -210.5 ± 0.1 | Liquid |
Role of Ring Strain Relief in Driving Reaction Mechanisms
The bicyclo[4.2.0]octane system consists of a fused six-membered and four-membered ring, which imparts significant ring strain. atlantis-press.com The relief of this inherent strain can act as a powerful thermodynamic driving force for various chemical transformations. nih.gov This principle is a key factor in understanding the reactivity of bicyclo[4.2.0]octan-2-one and its derivatives.
For example, ring-opening reactions are common for strained bicyclic systems. The thermal decomposition of bicyclo[4.2.0]oct-1(6)-ene-2,5-dione, a related dione (B5365651), proceeds through pathways that alleviate the strain of the fused cyclobutene (B1205218) ring. smolecule.com Computational studies on this molecule indicate that concerted electrocyclic ring-opening mechanisms have activation energies in the range of 267.8 kJ/mol for complete fragmentation. smolecule.com
In gold-catalyzed transformations, the relief of ring strain in substrates designed to form bicyclo[4.2.0]octane cores is a key strategic element. nih.gov For instance, the cycloisomerization of 1,5-enynes bearing a highly strained cyclopropylidene moiety can be driven by the release of approximately 40 kcal/mol of strain energy to form the bicyclo[4.2.0]octadiene skeleton. nih.gov
Furthermore, in ruthenium-catalyzed alternating ring-opening metathesis (AROM) of bicyclo[4.2.0]oct-6-ene-7-carboxamides with cyclohexene, the driving force for the reaction is the relief of ring strain in the bicyclic monomer. nih.gov However, the thermodynamic equilibrium can be influenced by the stability of the resulting products and intermediates. nih.gov The study of such reactions highlights the delicate balance between the kinetic and thermodynamic factors that govern the transformations of these strained ring systems.
The formation of rearranged products in the oxidation of certain spirocyclic hydrocarbons provides clear evidence for reaction pathways that proceed through intermediates which can rearrange to form the more stable bicyclo[4.2.0]octane system, driven by the release of strain. semanticscholar.org
Stereochemical Control and Specific Aspects in Bicyclo 4.2.0 Octan 2 One Systems
Diastereoselective Synthesis of rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one and its Analogues
The diastereoselective synthesis of the bicyclo[4.2.0]octane framework is predominantly achieved through cycloaddition reactions, where the stereochemical outcome is dictated by the reaction mechanism and substrate geometry. The fusion of the six-membered and four-membered rings can result in either cis or trans diastereomers. Generally, the cis-fused isomer, such as this compound, is thermodynamically more stable than its trans-fused counterpart by approximately 25 kJ/mol. arkat-usa.org
A common and effective method for constructing this bicyclic system is the [2+2] cycloaddition. For instance, the photochemical [2+2] cycloaddition of cyclohexenones with alkenes like 1,1-dimethoxyethylene yields diastereomeric mixtures of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. arkat-usa.org In these reactions, the initial product mixture often contains both cis and trans isomers. However, the trans-fused products readily epimerize to the more stable cis-fused diastereomers upon treatment with acid or base, or even during chromatographic purification on silica (B1680970) gel. arkat-usa.org This inherent instability of the trans isomer provides a convenient pathway to the desired cis configuration. arkat-usa.org
Another diastereoselective approach involves the reaction of enamines with activated alkenes. For example, 1-morpholinocyclohexene reacts with dimethyl maleate (B1232345) under mild conditions to exclusively yield the cis-fused bicyclo[4.2.0]octane derivative. researchgate.net Similarly, thermal intramolecular [2+2] cycloadditions of allenenes with a three-atom tether proceed with high regio- and stereoselectivity to form bicyclo[4.2.0]oct-5-ene derivatives. nih.gov In these reactions, the geometry of the olefin in the starting material is completely transferred to the resulting cycloadduct, highlighting the stereospecific nature of the process. nih.gov
The [2+2] ketene (B1206846) cycloaddition is another powerful tool, utilized as a key step in the synthesis of the bicyclo[4.2.0]octane core of complex natural products like kingianins. acgpubs.org This strategy allows for the rapid and stereocontrolled construction of the carbon skeleton from simple substrates. acgpubs.org
Table 1: Examples of Diastereoselective Syntheses of Bicyclo[4.2.0]octane Systems
| Reaction Type | Reactants | Product Type | Key Stereochemical Outcome | Reference |
|---|---|---|---|---|
| [2+2] Photocycloaddition | Cyclohexenones + 1,1-dimethoxyethylene | 7,7-Dimethoxybicyclo[4.2.0]octan-2-ones | Forms a mixture of diastereomers; trans isomer epimerizes to the more stable cis isomer. | arkat-usa.org |
| Enamine Alkylation | 1-Morpholinocyclohexene + Dimethyl maleate | Bicyclo[4.2.0]octane derivative | Exclusively forms the cis-fused product. | researchgate.net |
| Intramolecular [2+2] Cycloaddition | Allenenes with a three-atom tether | Bicyclo[4.2.0]oct-5-ene derivatives | Olefin geometry is completely transferred to the cycloadduct. | nih.gov |
| [2+2] Ketene Cycloaddition | Ketene + Alkene | Bicyclo[4.2.0]octane core of Kingianins | Rapid, stereocontrolled construction of the bicyclic system. | acgpubs.org |
Enantioselective Synthesis and Resolution Methodologies for Bicyclo[4.2.0]octane Frameworks
Accessing enantiomerically pure bicyclo[4.2.0]octane derivatives is crucial for their application in the synthesis of biologically active molecules. This is achieved through two main strategies: asymmetric synthesis and the resolution of racemic mixtures.
Enantioselective synthesis aims to create a specific enantiomer directly. One approach involves a sequence of [2+2] photocycloaddition, reduction, and fragmentation, which has been successfully applied to generate enantiomerically enriched bicyclo[4.2.0]octanes. nih.gov Another powerful method is the use of chiral catalysts. For example, the enantioselective Diels-Alder reaction between 3-(methoxycarbonyl)cyclobutenone and various dienes, catalyzed by a chiral oxazaborolidinium ion (COBI), produces bicyclo[4.2.0]octene derivatives with high levels of enantiomeric excess (up to 99% ee). researchgate.net
Resolution methodologies involve the separation of a racemic mixture into its constituent enantiomers. Chemical resolution can be performed by reacting the racemic ketone with a chiral auxiliary, such as l-ephedrine, to form a mixture of diastereomeric oxazolidines. google.com These diastereomers can then be separated by selective crystallization, followed by acid hydrolysis to regenerate the optically active ketone. google.com Enzymatic and microbial methods offer a green alternative. The enzymatic resolution of racemic bicyclo[4.2.0]oct-2-en-7-ol has been reported. rsc.org Furthermore, a microbial reduction process can be employed to separate racemic mixtures. This key step uses microorganisms to reduce a ketone, yielding a mixture of a ketone and an alcohol, each with high enantiomeric purity, which can then be separated. google.com
Table 2: Methodologies for Enantiocontrol in Bicyclo[4.2.0]octane Synthesis
| Methodology | Description | Example | Reference |
|---|---|---|---|
| Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. | Chiral oxazaborolidinium ion (COBI) catalyzed Diels-Alder reaction. | researchgate.net |
| Sequential Asymmetric Reaction | A multi-step sequence introduces chirality. | [2+2] photocycloaddition/reduction/fragmentation sequence. | nih.gov |
| Chemical Resolution | A racemic mixture is converted to diastereomers, which are separated and then converted back to enantiomers. | Formation of diastereomeric oxazolidines using l-ephedrine. | google.com |
| Enzymatic/Microbial Resolution | An enzyme or microorganism selectively reacts with one enantiomer in a racemic mixture. | Microbial reduction of a racemic ketone to an enantiopure ketone and alcohol. | google.com |
Conformational Analysis and Stereomutation Processes in Bicyclo[4.2.0]octane Derivatives
The bicyclo[4.2.0]octane framework, particularly in its unsaturated forms, is not static and can undergo thermal rearrangements and stereomutation processes. The conformational flexibility of the six-membered ring influences the stability and reactivity of these compounds. Computational studies have confirmed that the cis-fused bicyclo[4.2.0]octane is significantly more stable than the trans-fused isomer. atlantis-press.com
Thermal studies on bicyclo[4.2.0]oct-2-ene reveal a complex reactivity manifold. At elevated temperatures (e.g., 300 °C), it can isomerize to bicyclo[2.2.2]oct-2-ene through a formal nih.gov sigmatropic carbon migration. acs.orgresearchgate.net Deuterium labeling studies have been instrumental in probing the underlying mechanisms. These experiments have shown that one-centered stereomutation, resulting from the cleavage of the C1-C8 bond, is the dominant thermal process. acs.orgresearchgate.net This observation, along with fragmentation and nih.gov migration, is consistent with the involvement of a long-lived, conformationally promiscuous diradical intermediate. acs.orgresearchgate.net The stereochemical outcome of the nih.gov migration shows a slight preference for inversion of stereochemistry over retention. acs.org
This process, where a stereocenter epimerizes, is a key feature of the system's thermal chemistry. The rate of this one-centered stereomutation (epimerization) is often greater than or equal to the rates of fragmentation or nih.gov-sigmatropic migration, highlighting its kinetic importance. mdpi.com
Influence of Substituent Effects on Stereochemical Outcomes
Substituents on the bicyclo[4.2.0]octane ring can profoundly influence the stereochemical course of reactions by exerting steric and electronic effects. These effects can alter the stability of intermediates and transition states, thereby directing the outcome of rearrangements and cycloadditions.
In the thermal reactions of 8-substituted bicyclo[4.2.0]oct-2-enes, the nature and stereochemistry of the substituent at the C8 position dictate the dominant reaction pathway. mdpi.comresearchgate.net For example, with an 8-exo-methylbicyclo[4.2.0]oct-2-ene, the reaction at 275 °C yields a nih.gov sigmatropic rearrangement product, along with significant amounts of epimerization and fragmentation. researchgate.net In contrast, the 8-endo epimer does not undergo the nih.gov shift; instead, it primarily experiences direct fragmentation and, to a lesser extent, epimerization. researchgate.net This demonstrates that the substituent's stereochemistry can switch reaction pathways on or off, likely by influencing the conformation and stability of the key diradical intermediate. researchgate.net
Similarly, in acid-catalyzed rearrangements of 6-substituted bicyclo[4.2.0]octanones, the substituent at C6 is crucial in directing the skeletal reorganization. acs.org The stereochemical consequences of substitution have also been noted in the reactions of bicyclo[4.2.0]octan-7-ones, where substituents at the 6- and 8-positions impact reactivity. acgpubs.org In the context of electrocyclic reactions, substituents can also control the torquoselectivity (the direction of ring opening or closing), as seen in 7-formyl-bicyclo[4.2.0]octan-1,5-diene systems. chemrxiv.org
Table 3: Effect of Substituents on Thermal Rearrangements of 8-Substituted Bicyclo[4.2.0]oct-2-enes
| Substituent | Stereochemistry | Primary Reaction Pathways | Reference |
|---|---|---|---|
| Methyl | exo | nih.gov Sigmatropic Rearrangement, Epimerization, Fragmentation | researchgate.net |
| Methyl | endo | Fragmentation, Epimerization (No nih.gov shift) | researchgate.net |
| Cyclopropyl | exo | Epimerization, Fragmentation, nih.gov Sigmatropic Rearrangement | mdpi.com |
Stereospecificity in Intramolecular Reactions of Bicyclo[4.2.0]octane Precursors
Intramolecular reactions provide a powerful and efficient means to construct the bicyclo[4.2.0]octane skeleton, often with a high degree of stereospecificity. In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product.
A notable example is the thermal intramolecular [2+2] cycloaddition of allenenes. nih.gov In these reactions, the geometry of the double bond in the precursor is perfectly translated into the stereochemistry of the newly formed cyclobutane (B1203170) ring in the bicyclo[4.2.0]oct-5-ene product. This complete transfer of stereochemical information indicates a concerted or very rapid stepwise mechanism where conformational scrambling of the intermediate is avoided. nih.gov
Electrocyclization reactions are another class of stereospecific intramolecular processes used to form bicyclo[4.2.0]octadiene systems. These reactions, governed by orbital symmetry rules, are key steps in the biomimetic synthesis of complex natural products like the kingianins. acgpubs.orgresearchgate.net An 8π/6π electrocyclization cascade, for instance, can rapidly assemble the core bicyclic structure from a stereodefined acyclic polyene precursor. researchgate.net The stereospecificity of these pericyclic reactions ensures precise control over the multiple stereocenters created during the ring-closing events. Intramolecular photocycloadditions, often catalyzed by transition metals like copper(I), also serve as a general method for synthesizing the bicyclo[4.2.0]octane framework. thieme-connect.com
Advanced Spectroscopic and Diffraction Based Characterization in Bicyclo 4.2.0 Octane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including bicyclic ketones. For rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one, ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment and number of protons and carbon atoms, respectively. arkat-usa.org The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of each proton, while the coupling constants (J) reveal dihedral angles between adjacent protons, which is crucial for determining their relative orientation. mdpi.com Similarly, the ¹³C NMR spectrum indicates the number of distinct carbon environments, with the carbonyl carbon of the ketone appearing at a characteristic downfield shift. arkat-usa.org The stereochemical rigidity of the bicyclo[4.2.0]octane framework results in distinct and predictable NMR spectral patterns. smolecule.com
While 1D NMR provides essential data, 2D NMR experiments are required to assemble the complete molecular structure and confirm stereochemical assignments. researchgate.netsci-hub.se
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would reveal correlations between geminal and vicinal protons, allowing for the mapping of the proton connectivity throughout the cyclohexane and cyclobutane (B1203170) rings. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range correlations (typically over two or three bonds) between protons and carbon atoms. This is particularly useful for identifying quaternary carbons and piecing together different spin systems. For instance, correlations from the protons adjacent to the carbonyl group to the carbonyl carbon (C2) would confirm its position within the bicyclic framework. mdpi.comnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. mdpi.comresearchgate.net In this compound, a key NOESY correlation would be expected between the bridgehead protons H1 and H6, confirming the cis-fusion of the two rings. The spatial relationships of other protons on both rings can also be mapped to build a complete 3D model of the molecule's relative configuration. acgpubs.org
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data are hypothetical, based on values for similar bicyclo[4.2.0]octanone structures.)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
| 1 | ~45.5 | ~2.8 (m) | COSY: H6, H8; HMBC: C2, C5, C7, C8; NOESY: H6 |
| 2 | ~212.0 | - | HMBC: H1, H3 |
| 3 | ~42.0 | ~2.4 (m), ~2.2 (m) | COSY: H4; HMBC: C1, C2, C4, C5 |
| 4 | ~25.0 | ~1.9 (m), ~1.7 (m) | COSY: H3, H5; HMBC: C2, C3, C5, C6 |
| 5 | ~23.0 | ~1.8 (m), ~1.6 (m) | COSY: H4, H6; HMBC: C1, C3, C4, C6, C7 |
| 6 | ~55.0 | ~2.6 (m) | COSY: H1, H5, H7; HMBC: C1, C4, C5, C7, C8; NOESY: H1 |
| 7 | ~35.0 | ~2.1 (m), ~1.9 (m) | COSY: H6, H8; HMBC: C1, C5, C6, C8 |
| 8 | ~28.0 | ~2.0 (m), ~1.8 (m) | COSY: H1, H7; HMBC: C1, C2, C6, C7 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. researchgate.net Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₂O. smolecule.com The experimentally measured exact mass would be compared to the theoretically calculated mass, with a match within a very small tolerance (typically <5 ppm) providing unambiguous confirmation of the molecular formula. mdpi.com
Table 2: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Found (Hypothetical) |
| C₈H₁₂O | [M+H]⁺ | 125.0961 | 125.0963 |
| C₈H₁₂O | [M+Na]⁺ | 147.0780 | 147.0782 |
X-ray Diffraction Analysis for Absolute and Relative Stereochemistry Determination
X-ray diffraction analysis of a single crystal provides the most definitive method for determining the three-dimensional structure of a molecule, including its bond lengths, bond angles, and stereochemistry. smolecule.commdpi.com This technique is the gold standard for establishing both the relative and absolute configuration of chiral centers. researchgate.net
For this compound, a successful X-ray crystallographic analysis would yield a detailed electron density map from which the precise position of each atom (excluding hydrogens in some cases) can be determined. thieme-connect.de This would unequivocally confirm the bicyclo[4.2.0]octane framework, the location of the ketone at C2, and the cis-fusion of the cyclobutane and cyclohexane rings, thereby confirming the relative stereochemistry at the C1 and C6 bridgehead carbons. smolecule.com
Determining the absolute configuration requires the presence of a heavy atom or the use of specific X-ray wavelengths to exploit the phenomenon of anomalous dispersion. thieme-connect.deed.ac.uk If the compound crystallizes in a non-centrosymmetric space group, analysis of the diffraction data (e.g., calculation of the Flack parameter) can allow for the assignment of the absolute stereochemistry as (1S, 6R) or (1R, 6S). ed.ac.uk
Table 3: Representative Crystallographic Data for this compound (Note: Data are hypothetical and represent typical values for a small organic molecule.)
| Parameter | Value |
| Chemical formula | C₈H₁₂O |
| Formula weight | 124.18 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 6.5, 8.2, 12.5 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 668.2 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.232 |
| Flack parameter | ~0.0(2) |
Future Directions and Perspectives in Bicyclo 4.2.0 Octan 2 One Research
Advancements in Catalytic Asymmetric Synthesis of Bicyclo[4.2.0]octan-2-one
The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven significant progress in catalytic asymmetric synthesis. While methods for constructing bicyclo[4.2.0]octane systems exist, future advancements will likely focus on enhancing efficiency, selectivity, and substrate scope.
Key research directions include the development of novel chiral catalysts for key transformations such as [2+2] cycloadditions and intramolecular cyclizations. researchgate.netresearchgate.net Organocatalysis, leveraging small organic molecules as catalysts, presents a promising avenue for creating the bicyclo[4.2.0]octane core with high enantioselectivity. lu.se For instance, chiral Brønsted acids or bases and bifunctional catalysts are being designed to control the stereochemistry of cycloaddition reactions that form the cyclobutane (B1203170) ring. frontiersin.org
Another area of focus is the use of transition metal catalysts with novel chiral ligands. Palladium-catalyzed processes, such as the trimethylenemethane (TMM) cycloaddition, have shown potential for creating complex bicyclic systems with high enantiomeric purity. nih.gov Future work will likely involve designing ligands that are more robust, cheaper, and capable of inducing higher levels of stereocontrol for a wider range of substrates leading to the bicyclo[4.2.0]octan-2-one core. The development of catalytic asymmetric methodologies for caged hydrocarbons is a rapidly advancing field that will significantly impact the synthesis of chiral bicyclic scaffolds. researchgate.net
Table 1: Emerging Catalytic Strategies for Asymmetric Bicyclo[4.2.0]octane Synthesis
| Catalytic Approach | Key Reaction Type | Potential Advantages |
|---|---|---|
| Chiral Organocatalysis | [2+2] Cycloaddition | Metal-free, environmentally benign, high enantioselectivity. lu.sefrontiersin.org |
| Transition Metal Catalysis | Cycloadditions, C-H Activation | High turnover numbers, broad substrate scope, diverse reactivity. nih.gov |
Exploration of Novel and Unprecedented Reaction Mechanisms for Bicyclo[4.2.0]octane Rearrangements
The strained four-membered ring in the bicyclo[4.2.0]octane system imparts unique reactivity, making it susceptible to a variety of skeletal rearrangements. Understanding and exploiting these rearrangements is a key area for future research, offering pathways to structurally diverse and complex molecules that would be difficult to access otherwise.
Future investigations will delve into uncovering unprecedented rearrangement cascades. Acid-catalyzed rearrangements, for example, can trigger fission of the central cyclobutane bond to generate eight-membered ring intermediates, which can then undergo transannular cyclizations to form different bicyclic systems like bicyclo[4.2.1]nonanes or bicyclo[3.3.0]octanes. acs.org Mechanistic studies, combining experimental kinetics and computational modeling, will be crucial to elucidate the transition states and intermediates involved in these complex transformations. osaka-u.ac.jp
Photochemical reactions also offer a fertile ground for discovering new mechanisms. Photochemical [2+2] cycloadditions followed by vinylcyclobutane rearrangement cascades can lead to regioisomeric products not accessible through thermal Diels-Alder reactions. smolecule.com Exploring the photochemistry of functionalized bicyclo[4.2.0]octan-2-ones could unveil novel ring-expansion, ring-contraction, or fragmentation pathways. The relief of ring strain is a powerful driving force, suggesting that many potential applications of these rearrangements are yet to be discovered. osaka-u.ac.jpnih.gov
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing synthetic route design. Future research on bicyclo[4.2.0]octan-2-one will undoubtedly incorporate sustainable methodologies, with flow chemistry and microreactor technology playing a pivotal role. beilstein-journals.org
Flow chemistry offers numerous advantages for the synthesis of this bicyclic ketone, including enhanced safety, improved heat and mass transfer, and the ability to handle hazardous reagents or unstable intermediates. beilstein-journals.org Photochemical [2+2] cycloadditions, a common method for constructing the bicyclo[4.2.0]octane core, are particularly well-suited for flow reactors, which allow for precise control of irradiation time and uniform light penetration. sci-hub.se This can lead to higher yields, improved selectivity, and easier scalability compared to batch processes.
Rational Design of New Bicyclo[4.2.0]octan-2-one Analogues for Targeted Chemical Synthesis
The rigid, three-dimensional structure of the bicyclo[4.2.0]octane scaffold makes it an attractive template for the rational design of molecules with specific properties. Future research will focus on creating new analogues of bicyclo[4.2.0]octan-2-one for targeted applications in areas such as medicinal chemistry, agrochemicals, and materials science. bham.ac.uk
Computational modeling and structure-activity relationship (SAR) studies will guide the design of analogues with optimized biological activity or material properties. acs.org By strategically placing functional groups on the bicyclic core, chemists can modulate factors like binding affinity to a biological target, solubility, and metabolic stability. For example, the bicyclo[4.2.0]octane framework can serve as a rigid scaffold to orient pharmacophores in a precise spatial arrangement for optimal interaction with a receptor.
The synthesis of these rationally designed analogues will necessitate the development of versatile and robust synthetic methods that allow for late-stage functionalization of the bicyclo[4.2.0]octane core. This will enable the creation of diverse compound libraries for screening and optimization. bham.ac.uk The development of methods for ring-opening metathesis polymerization (ROMP) of bicyclo[4.2.0]octene monomers, derived from the ketone, also opens avenues for new polymeric materials. acs.org
Expanding the Scope of Synthetic Applications for Bicyclo[4.2.0]octane Scaffolds in Interdisciplinary Research
The unique structural and stereochemical features of the bicyclo[4.2.0]octane scaffold position it as a valuable building block for interdisciplinary research. While its role in the total synthesis of complex natural products like kingianins is established, future applications are expected to emerge in diverse scientific fields. researchgate.netresearchgate.net
In medicinal chemistry, the bicyclo[4.2.0]octane moiety is being explored as a bioisostere for arenes, offering a C(sp3)-rich, three-dimensional alternative to flat aromatic rings. This can lead to improved pharmacological profiles, including enhanced potency and better metabolic stability. researchgate.net Nitrogen-containing bicyclic scaffolds, analogous to the carbocyclic bicyclo[4.2.0]octane system, are also of significant interest in drug discovery. bham.ac.ukrsc.org
The application in agrochemicals is another promising area, where the scaffold can be incorporated into novel herbicides or pesticides. In materials science, the rigidity of the bicyclic framework can be exploited to create novel polymers with defined architectures or to construct molecular building blocks for supramolecular chemistry. The continued development of synthetic routes to functionalized bicyclo[4.2.0]octanes will be crucial for unlocking their full potential across these varied disciplines. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
